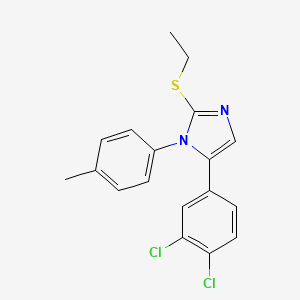
5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C18H16Cl2N2S and its molecular weight is 363.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The title compound demonstrates the structural orientation and interactions within its molecular framework, highlighting the relevance of imidazole derivatives in understanding molecular conformations and potential applications in designing new compounds with specific properties (K. Shraddha, S. Devika, N. Begum, 2020).
Corrosion Inhibition
- Imidazole derivatives, such as "5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole," have been studied for their corrosion inhibition properties. These compounds exhibit significant efficiency in preventing mild steel corrosion in acidic media, showcasing their potential in industrial applications where corrosion resistance is crucial (M. Ouakki, M. Galai, M. Rbaa, A. Abousalem, B. Lakhrissi, E. Rifi, M. Cherkaoui, 2019).
Antimicrobial and Antibacterial Activities
- Research into analogues of "this compound" has identified compounds with promising levels of activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in developing new antibacterial agents (M. Antolini, A. Bozzoli, C. Ghiron, G. Kennedy, T. Rossi, A. Ursini, 1999).
Electropolymerization and Material Science
- The electropolymerization of thiophene derivatives, which could be structurally related to "this compound," in ionic liquids has been explored for its impact on the morphology and electrochemical activity of the synthesized materials. This research points to applications in developing conductive polymers and materials for electronic devices (K. Wagner, J. Pringle, S. B. Hall, M. Forsyth, D. Macfarlane, D. Officer, 2005).
Antifungal Activity
- Studies on 2-substituted imidazoles, closely related to the chemical structure , have revealed their antifungal activities, indicating the potential of these compounds in pharmaceutical applications targeting fungal infections (Francis Chevreuil, Anne Landreau, D. Séraphin, G. Larcher, J. Bouchara, P. Richomme, 2008).
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-2-ethylsulfanyl-1-(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2S/c1-3-23-18-21-11-17(13-6-9-15(19)16(20)10-13)22(18)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOIWXHECCTFFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2375332.png)
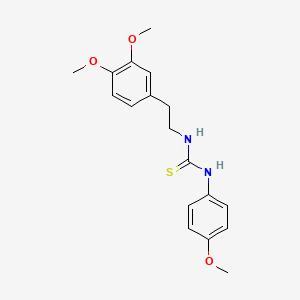
![N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2375336.png)
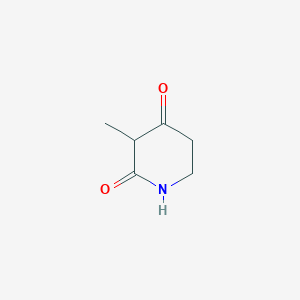

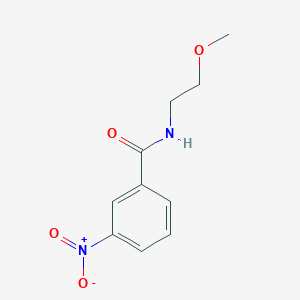
![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2375340.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2375341.png)
![Ethyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2375343.png)
![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2375348.png)
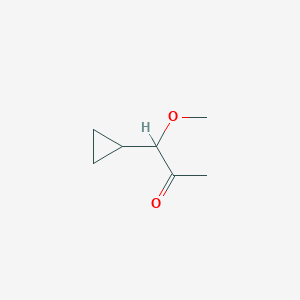

![6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2375352.png)

